4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is a complex organic compound that features a tert-butylphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with an appropriate acyl chloride, followed by the introduction of the indole group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the tert-butylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- 3,3’-[[4-(tert-butyl)phenyl]methylene]bis(1H-indole)
- 4-(tert-butyl)phenyl derivatives
Uniqueness
This compound is unique due to its combination of a tert-butylphenyl group and an indole moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both aromatic systems allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)15-10-8-14(9-11-15)20(24)12-17(21(25)26)18-13-23-19-7-5-4-6-16(18)19/h4-11,13,17,23H,12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFFWUXQRIRPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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